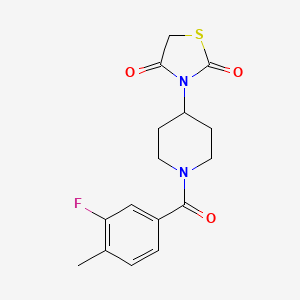

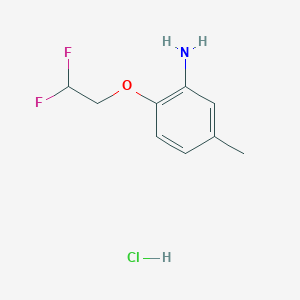

![molecular formula C22H30N2O4 B2530910 叔丁基-N-[(2R)-2-[(2S)-2-(6-甲氧基萘-2-基)丙酰胺基]丙基]氨基甲酸酯 CAS No. 1955475-02-1](/img/structure/B2530910.png)

叔丁基-N-[(2R)-2-[(2S)-2-(6-甲氧基萘-2-基)丙酰胺基]丙基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can involve multiple steps, including protection and deprotection of functional groups, as well as the formation of the carbamate moiety itself. For example, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a multi-step process including esterification, Boc protection, and Corey-Fuchs reaction is detailed in papers and . These papers provide insight into the complexity and efficiency of synthesizing tert-butyl carbamate derivatives, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be analyzed using various spectroscopic and computational methods. For instance, the study of tert-butyl N-(thiophen-2yl)carbamate using FT-IR, DFT, and M06-2X methods provides valuable information on vibrational frequencies, optimized geometric parameters, and molecular orbital energies . This type of analysis is crucial for understanding the electronic structure and reactivity of the compound.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo a variety of chemical reactions. The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate to produce optically pure enantiomers is an example of the chemical reactivity of such compounds . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics . These studies demonstrate the versatility of tert-butyl carbamate derivatives in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For example, the electrochromic aramids with tert-butyl carbazole units exhibit high thermal stability, reversible electrochemical oxidation, and electrochromic behaviors . These properties are important for applications in materials science. The solubility, thermal stability, and electrochemical properties are all relevant factors that could be extrapolated to the compound of interest.

科学研究应用

有机合成和结构单元

类似于叔丁基-N-[(2R)-2-[(2S)-2-(6-甲氧基萘-2-基)丙酰胺基]丙基]氨基甲酸酯的化合物作为有机合成中的中间体和结构单元被探索。例如,叔丁基(苯磺酰基)烷基-N-羟基氨基甲酸酯已由醛和叔丁基-N-羟基氨基甲酸酯制备,在与有机金属的反应中表现为 N-(Boc)-保护的亚硝酮,证明了它们在有机合成中作为结构单元的效用 (Guinchard, Vallée, & Denis, 2005)。

对映选择性合成

像这里讨论的化合物这样的化合物用于对映选择性合成,这对于创建具有特定立体化学的化合物至关重要。例如,据报道涉及类似氨基甲酸酯中间体的对映选择性合成产生了有效的 CCR2 拮抗剂的关键中间体,展示了此类化合物在合成具有精确立体控制的生物活性分子的重要性 (Campbell et al., 2009)。

聚合物科学

在聚合物科学领域,叔丁基氨基甲酸酯的衍生物因其作为可聚合抗氧化剂的潜力而被研究。这些含有受阻酚基的化合物对热氧化具有稳定作用,并且可以与乙烯基单体共聚,表明它们在制造具有增强耐久性和稳定性的聚合物方面具有多功能性 (Pan, Liu, & Lau, 1998)。

抗氧化特性

对酚和儿茶酚的抗氧化活性的研究,包括用叔丁基基团衍生的那些,突出了结构修饰对其功效的影响。这项研究提供了有关为各种应用(包括材料科学和药理学)设计更有效的抗氧化剂的见解 (Barclay, Edwards, & Vinqvist, 1999)。

属性

IUPAC Name |

tert-butyl N-[(2R)-2-[[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]amino]propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4/c1-14(13-23-21(26)28-22(3,4)5)24-20(25)15(2)16-7-8-18-12-19(27-6)10-9-17(18)11-16/h7-12,14-15H,13H2,1-6H3,(H,23,26)(H,24,25)/t14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUWUCGKKKGAIA-CABCVRRESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)NC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC(=O)OC(C)(C)C)NC(=O)[C@@H](C)C1=CC2=C(C=C1)C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

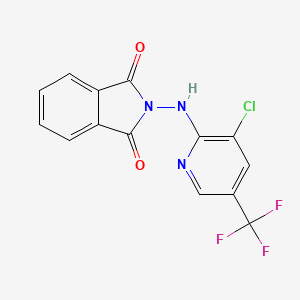

![4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2530832.png)

![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2530833.png)

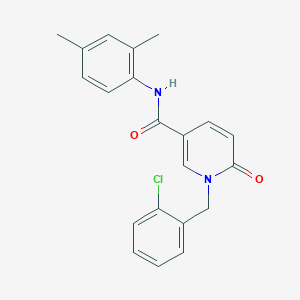

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2530834.png)

![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2530838.png)

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2530839.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2530843.png)

![Methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2530845.png)

![N-[(2-chlorophenyl)methyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2530846.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B2530848.png)